3-Methyl-2-(propan-2-yl)naphthalen-1-ol
Description
Properties
CAS No. |
108695-47-2 |
|---|---|
Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
3-methyl-2-propan-2-ylnaphthalen-1-ol |
InChI |
InChI=1S/C14H16O/c1-9(2)13-10(3)8-11-6-4-5-7-12(11)14(13)15/h4-9,15H,1-3H3 |
InChI Key |
QABIMRNPYAESNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1C(C)C)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Reaction Pathways for 3 Methyl 2 Propan 2 Yl Naphthalen 1 Ol
Mechanistic Insights into the Formation of Substituted Naphthols
The construction of polysubstituted naphthalenes and 2-naphthols is a cornerstone of modern organic synthesis, driven by their importance in chemical and pharmaceutical industries. nih.gov A variety of synthetic strategies have been developed to achieve regioselective control, which is crucial for accessing specific isomers.
Regioselective Alkylation and Arylation Strategies for Naphthalene (B1677914) Systems
The controlled introduction of alkyl and aryl groups onto a naphthalene ring is a fundamental challenge in the synthesis of target molecules like 3-Methyl-2-(propan-2-yl)naphthalen-1-ol. The inherent reactivity of the naphthalene system, with the α-position being more susceptible to electrophilic attack than the β-position, often necessitates the use of specific catalysts or directing groups to achieve the desired regioselectivity.
One effective method for achieving regioselective alkylation is the Friedel-Crafts reaction. For instance, the alkylation of β-naphthol with allylic alcohols can be catalyzed by p-toluenesulfonic acid to selectively yield α-alkylated products. rsc.orgrsc.org This approach demonstrates the synthesis of functionalized naphthols under mild, metal-free conditions with high yields. rsc.orgresearchgate.net The use of zeolite catalysts has also been shown to afford highly regioselective dialkylation of naphthalene. nih.gov For example, the tert-butylation of naphthalene can be optimized to produce 2,6-di-tert-butylnaphthalene (B165587) with high selectivity. nih.gov
Recent advancements have also focused on direct C-H functionalization, which offers an atom-economical approach to forming C-C bonds. For example, the ortho-C-H functionalization of unprotected 2-naphthols has been achieved with high efficiency and selectivity using copper-based catalysts. researchgate.net
The following table summarizes different catalysts and their effectiveness in regioselective alkylation of naphthols:
| Catalyst | Reactant(s) | Product(s) | Yield | Reference |
| p-Toluenesulfonic acid | β-Naphthol, Allylic alcohols | α-Alkylated β-naphthols | Up to 96% | rsc.orgrsc.org |
| SnBr₄ | β-Naphthol, Benzylic alcohols | Dehydrative FC alkylation products | - | rsc.org |
| H-Mordenite (Zeolite) | Naphthalene, tert-butanol | 2,6-di-tert-butylnaphthalene | 60% | nih.gov |
| CuCl/CuCl₂ | 2-Naphthols, α-Aryl-α-diazoesters | Ortho-functionalized naphthols | 77-99% | researchgate.net |
Hydroxyl Group Functionalization and Protecting Group Chemistry
The hydroxyl group of naphthols is a versatile handle for further synthetic transformations, but its reactivity often necessitates the use of protecting groups to ensure selectivity in subsequent reaction steps. nih.govacs.org The choice of protecting group is critical and depends on the stability of the group to the reaction conditions and the ease of its removal.
Common protecting groups for the hydroxyl moiety include ethers (e.g., methyl, benzyl, silyl (B83357) ethers) and esters. The formation of these protected derivatives can sometimes lead to unexpected but synthetically useful pathways. For instance, the investigation of methylation reactions of aminophenols revealed a novel route to bisphenols, where sodium complexes acted as crucial intermediates. nih.gov
Functionalization of the hydroxyl group can also lead to the synthesis of valuable compounds. For example, the direct chalcogenylation at the C1 position of 2-naphthols can be promoted by simple bases, providing a rapid and efficient method for creating C-S, C-Se, and C-Te bonds. researchgate.net This transformation highlights the ability to activate the α-position of β-naphthol towards electrophilic substitution. researchgate.net
Here is a table of common protecting groups for naphthols and their typical deprotection conditions:
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |
| Methyl | Me | Methyl iodide (MeI), Dimethyl sulfate (B86663) (DMS) | Strong acids (e.g., HBr, BBr₃) |
| Benzyl | Bn | Benzyl bromide (BnBr), Benzyl chloride (BnCl) | Hydrogenolysis (H₂, Pd/C) |
| tert-Butyldimethylsilyl | TBDMS | TBDMSCl, imidazole | Fluoride ion (e.g., TBAF) |
| Methoxymethyl | MOM | MOMCl, base | Acidic hydrolysis |
Reductive and Oxidative Transformations for Alkyl Chain Manipulation
The manipulation of alkyl chains attached to the naphthalene core is a key strategy for arriving at the desired substitution pattern. Reductive and oxidative reactions are powerful tools for interconverting functional groups and modifying the structure of these side chains.
For instance, a carbonyl group on a naphthalene ring, which might be introduced via a Friedel-Crafts acylation, can be reduced to a methylene (B1212753) group (CH₂) through methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). These classic reactions are instrumental in converting acylnaphthalenes to alkylnaphthalenes.
Conversely, oxidative transformations can be used to introduce or modify functional groups. The oxidation of alkylnaphthalenes can lead to the formation of carboxylic acids, ketones, or alcohols, depending on the oxidant and reaction conditions. For example, the asymmetric hydroxylative dearomatization of 2-naphthols using a chiral N,N'-dioxide-scandium(III) complex catalyst can produce 1-hydroxy-1-alkyl-naphthalen-2-one derivatives with high enantioselectivity. nih.gov This method has been applied to the synthesis of bioactive molecules like lacinilene derivatives. nih.gov
Cascade Cyclization and Multicomponent Reactions in Naphthol Synthesis
Cascade cyclizations and multicomponent reactions (MCRs) represent highly efficient strategies for the synthesis of complex molecular architectures, including substituted naphthols, from simple starting materials in a single pot. fardapaper.iracs.org These reactions are atom-economical and often proceed with high selectivity, minimizing the need for purification of intermediates. fardapaper.ir
A variety of heterocyclic compounds can be synthesized via one-pot multicomponent reactions involving 2-naphthol (B1666908). fardapaper.ir For example, the reaction of 2-naphthols, anilines, and ethyl glyoxylate (B1226380) can produce iminonaphthofuranones using only molecular oxygen as the oxidant. rsc.org Another example is the copper-catalyzed annulation of 3-aryl-2H-azirines with 2-naphthols to form C-3 naphthol-substituted benzo[e]indoles. nih.gov Furthermore, the Betti reaction, a multicomponent reaction involving 2-naphthol, an aldehyde, and an amine, can be used to synthesize aminobenzylnaphthols, which are precursors to other complex heterocyclic systems. chemicalpapers.com
Electrophilic cyclization of appropriate arene-containing propargylic alcohols provides a mild and regioselective route to a wide variety of substituted naphthalenes and 2-naphthols. nih.gov This methodology accommodates various functional groups and has been extended to the synthesis of other fused aromatic systems. nih.gov
Hypothetical and Retrosynthetic Analysis for 3-Methyl-2-(propan-2-yl)naphthalen-1-ol
Retrosynthetic analysis is a powerful tool for devising a synthetic plan for a target molecule by breaking it down into simpler, commercially available starting materials. uniurb.itarxiv.org For 3-Methyl-2-(propan-2-yl)naphthalen-1-ol, this process involves identifying key bond disconnections that lead to logical and feasible synthetic steps.
A plausible retrosynthetic disconnection for the target molecule would be at the C-C bonds of the alkyl substituents and the C-O bond of the hydroxyl group. This suggests that the isopropyl and methyl groups could be introduced via alkylation reactions, and the hydroxyl group could be present in the starting naphthalene core or introduced at a later stage.
Convergent and Linear Synthesis Approaches
In planning the synthesis of a complex molecule like 3-Methyl-2-(propan-2-yl)naphthalen-1-ol, a chemist can choose between a linear or a convergent approach. wikipedia.orgfiveable.mechemistnotes.com
The following table compares the key features of linear and convergent synthesis:
| Feature | Linear Synthesis | Convergent Synthesis |
| Strategy | Step-by-step sequential reactions. chemistnotes.com | Independent synthesis of fragments followed by coupling. wikipedia.org |
| Efficiency | Generally lower, as overall yield is the product of individual step yields. wikipedia.org | Generally higher, especially for complex targets. chemistnotes.com |
| Time | Can be longer due to the sequential nature. fiveable.me | Can be shorter due to parallel synthesis of fragments. fiveable.me |
| Complexity | Simpler to plan for less complex molecules. fiveable.me | Favored for complex and symmetric molecules. wikipedia.orgfiveable.me |
A hypothetical convergent synthesis for 3-Methyl-2-(propan-2-yl)naphthalen-1-ol could involve the reaction of a suitably substituted phenyl derivative with a four-carbon fragment that can undergo an annulation reaction to form the second ring of the naphthalene system.
Catalyst Design and Optimization for Enhanced Reaction Efficiency
The synthesis of substituted naphthalenes often involves transition metal-catalyzed cross-coupling reactions. For instance, the Suzuki coupling, which forms carbon-carbon bonds between an organoboron compound and an organohalide, is a powerful tool. In a potential synthesis of 3-Methyl-2-(propan-2-yl)naphthalen-1-ol, a catalyst system, likely based on palladium, would be optimized to efficiently couple a suitably substituted naphthalene precursor with appropriate organometallic reagents for the introduction of the methyl and propan-2-yl groups.
Catalyst design would focus on the ligand sphere of the metal center. Ligands such as phosphines (e.g., triphenylphosphine) are commonly employed to enhance the catalytic activity and stability of the palladium catalyst. mdpi.com Optimization of reaction conditions, including the choice of solvent, base, and temperature, is critical for maximizing the yield and purity of the product. For instance, in related syntheses of aryloxy phenols, the use of a Pd(OAc)2/PPh3 catalyst system in a mixture of ethanol (B145695) and toluene (B28343) has proven effective. mdpi.com
The following table outlines potential catalytic systems and their roles in key synthetic steps that could be adapted for the synthesis of 3-Methyl-2-(propan-2-yl)naphthalen-1-ol.
| Reaction Type | Catalyst | Ligand | Purpose |
| Suzuki Coupling | Pd(OAc)2 or Pd(PPh3)4 | PPh3 or other phosphines | C-C bond formation to introduce alkyl groups |
| Buchwald-Hartwig Amination (for analogous compounds) | Pd(dba)2 | BINAP or other bulky phosphines | C-N bond formation |
| Hydrogenation | Pt, Pd, or Ni | - | Reduction of unsaturated precursors |
Exploration of Chemical Reactivity and Transformation Mechanisms
The chemical reactivity of 3-Methyl-2-(propan-2-yl)naphthalen-1-ol is dictated by its constituent functional groups: the phenolic hydroxyl group, the aromatic naphthalene ring, and the alkyl side chains.
The hydroxyl group is a versatile functional handle for further transformations.
Etherification: The phenolic proton is acidic and can be deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide can then react with alkyl halides to form ethers. For example, reaction with methyl iodide in the presence of a base like sodium hydride would yield 3-methoxy-2-(propan-2-yl)-1-methylnaphthalene.
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This reaction is often catalyzed by an acid or a base.
O-Alkylation and O-Arylation: More complex ethers can be formed through reactions like the Ullmann condensation, which couples the phenol (B47542) with an aryl halide in the presence of a copper catalyst. mdpi.com
The naphthalene ring is susceptible to electrophilic aromatic substitution. The hydroxyl group is a strong activating group and an ortho-, para-director. The alkyl groups are weakly activating and also ortho-, para-directing. The positions on the ring most susceptible to electrophilic attack would be those activated by the hydroxyl group and not sterically hindered.
Common electrophilic substitution reactions include:
Nitration: Reaction with nitric acid and sulfuric acid would introduce a nitro group onto the ring.
Halogenation: Reaction with halogens (e.g., Br2) in the presence of a Lewis acid can introduce halogen atoms.
Friedel-Crafts Acylation/Alkylation: Reaction with acyl chlorides or alkyl halides in the presence of a Lewis acid (e.g., AlCl3) can introduce acyl or alkyl groups.
Nucleophilic aromatic substitution is less common for electron-rich naphthalene systems unless a strong electron-withdrawing group is present on the ring.
The alkyl side chains are generally less reactive than the hydroxyl group and the aromatic ring. However, under certain conditions, they can undergo reactions.
Free Radical Halogenation: In the presence of UV light or a radical initiator, the benzylic positions of the alkyl groups can be halogenated.
Oxidation: Strong oxidizing agents can oxidize the alkyl side chains. For example, potassium permanganate (B83412) can oxidize the isopropyl and methyl groups to carboxylic acids under harsh conditions.
The naphthalene ring system can be modified through oxidation and reduction reactions.
Oxidation: Oxidation of the naphthalene ring can lead to the formation of quinones. The specific outcome would depend on the oxidant used and the reaction conditions.
Reduction (Hydrogenation): The aromatic rings can be reduced to form tetralin or decalin derivatives under high pressure of hydrogen gas in the presence of a suitable catalyst (e.g., platinum, palladium, or nickel). ncert.nic.in This process, known as hydrogenation, saturates the double bonds of the aromatic system. ncert.nic.in
Based on the comprehensive search for scientific literature, there is currently no available experimental spectroscopic data for the specific chemical compound 3-Methyl-2-(propan-2-yl)naphthalen-1-ol .
Searches for this compound using its IUPAC name and common name variations (such as 2-isopropyl-3-methyl-1-naphthol) did not yield any published research containing the necessary Nuclear Magnetic Resonance (NMR), Vibrational (FT-IR, FT-Raman), or Ultraviolet-Visible (UV-Vis) spectroscopic details.
Consequently, it is not possible to provide a scientifically accurate article with the detailed research findings and data tables as requested in the outline. The creation of such an article requires specific experimental data that does not appear to be present in the accessible scientific literature at this time.
High Resolution Spectroscopic and Structural Characterization of 3 Methyl 2 Propan 2 Yl Naphthalen 1 Ol
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Fluorescence Spectroscopy and Quantum Yield Analysis
The fluorescence characteristics of naphthalenic compounds are of significant interest due to their applications as molecular probes and in materials science. nih.gov For 3-Methyl-2-(propan-2-yl)naphthalen-1-ol, the fluorescence properties are primarily governed by the naphthalene (B1677914) core, with the alkyl and hydroxyl substituents modulating its photophysical behavior.
Naphthalene derivatives are known for their strong fluorescence, high quantum yields, and excellent photostability, owing to their rigid planar structure and large π-electron conjugated system. nih.gov The parent compound, 2-naphthol (B1666908), is a fluorescent crystalline solid. wikipedia.org In its protonated form, 2-naphthol exhibits a fluorescence emission maximum at approximately 354-356 nm upon excitation around 331 nm. franklycaroline.comaatbio.com The quantum yield of fluorescence (Φf) is a critical parameter that quantifies the efficiency of the emission process. For related compounds, the quantum yield can vary with the environment. For instance, 1-naphthol (B170400) has a quantum yield of 0.21 in cyclohexane (B81311), while 2-naphthol has a reported quantum yield of 0.18 in a 0.02 M H₂SO₄ solution. researchgate.netaatbio.com The alkyl substituents (methyl and isopropyl groups) on the naphthalene ring of 3-Methyl-2-(propan-2-yl)naphthalen-1-ol are expected to cause a slight red-shift in the emission spectrum compared to unsubstituted 2-naphthol due to their electron-donating inductive effects.
The fluorescence quantum yield and lifetime are sensitive to the solvent environment and the presence of quenching agents. For example, the fluorescence of naphthols can be quenched by ions such as Cu²⁺. researchgate.net The rate constants for radiative (k_r) and non-radiative (k_nr) decay for 2-naphthol have been determined from its fluorescence quantum yield and lifetime. franklycaroline.com
Table 1: Photophysical Properties of Related Naphthol Compounds
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Solvent |
|---|---|---|---|---|
| 2-Naphthol | 331 | 354 | 0.18 | Aqueous H₂SO₄ |
This table presents data for related compounds to infer the properties of 3-Methyl-2-(propan-2-yl)naphthalen-1-ol.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry is an essential tool for determining the precise molecular formula and elucidating the fragmentation pathways of organic molecules. For 3-Methyl-2-(propan-2-yl)naphthalen-1-ol, the molecular formula is C₁₄H₁₆O. The calculated exact mass of the molecular ion [M]⁺• would be used to confirm its elemental composition with high accuracy.
The fragmentation pattern in electron ionization (EI) mass spectrometry provides valuable structural information. For aromatic alcohols like 3-Methyl-2-(propan-2-yl)naphthalen-1-ol, fragmentation is expected to follow established patterns for alcohols and alkylated aromatic compounds. libretexts.org The molecular ion peak is expected to be relatively strong due to the stability of the aromatic ring. libretexts.org
Key fragmentation pathways for 3-Methyl-2-(propan-2-yl)naphthalen-1-ol would likely include:
Loss of the isopropyl group: A prominent fragmentation would be the cleavage of the bond between the naphthalene ring and the isopropyl group, leading to the loss of a propyl radical (•C₃H₇) and the formation of a stable cation. This is a common fragmentation for alkylated aromatic compounds.
Loss of a methyl radical: Cleavage of a methyl group from the isopropyl substituent would result in a significant fragment ion.
Loss of water: The elimination of a water molecule (H₂O) from the molecular ion is a characteristic fragmentation for alcohols, which can sometimes lead to a very weak or absent molecular ion peak. libretexts.org
Cleavage of the naphthalene ring system: At higher energies, fragmentation of the stable naphthalene ring itself can occur. The mass spectrum of 2-naphthol shows major peaks at m/z 115 and 89, which result from the breakdown of the naphthyl group. researchgate.net
Table 2: Predicted HRMS Fragments for 3-Methyl-2-(propan-2-yl)naphthalen-1-ol (C₁₄H₁₆O)
| m/z (Predicted) | Ion Formula | Description of Loss |
|---|---|---|
| 200.1201 | [C₁₄H₁₆O]⁺• | Molecular Ion |
| 185.0966 | [C₁₃H₁₃O]⁺ | Loss of a methyl radical (•CH₃) |
| 157.0966 | [C₁₁H₉O]⁺ | Loss of an isopropyl radical (•C₃H₇) |
| 182.1096 | [C₁₄H₁₄]⁺• | Loss of water (H₂O) |
This table is predictive and based on general fragmentation principles.
X-ray Crystallography for Precise Three-Dimensional Molecular Geometry
The core of the molecule is the naphthalene ring system, which is known to be nearly planar. mdpi.comnih.gov The hydroxyl, methyl, and isopropyl substituents will be positioned on this framework. The C-O bond length of the hydroxyl group and the C-C bond lengths of the alkyl substituents would be expected to fall within typical ranges for such groups attached to an aromatic ring. The geometry around the sp³ hybridized carbon atoms of the isopropyl group will be tetrahedral.
Table 3: Typical Crystallographic Parameters for Substituted Naphthalene Derivatives
| Parameter | Typical Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ |
| a (Å) | 6 - 12 |
| b (Å) | 5 - 15 |
| c (Å) | 15 - 30 |
| β (°) | 90 - 125 |
This table provides a range of typical values based on known structures of related naphthalene compounds. nih.govroyalsocietypublishing.orgresearchgate.net
The arrangement of molecules in the crystal lattice is determined by a combination of intermolecular forces. For 3-Methyl-2-(propan-2-yl)naphthalen-1-ol, the most significant of these is the hydrogen bond formed by the hydroxyl group. chemicalbook.com The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of strong O-H···O hydrogen bonds. unige.ch These interactions often result in the formation of supramolecular structures such as dimers or chains. rsc.org
The conformation of 3-Methyl-2-(propan-2-yl)naphthalen-1-ol in the solid state refers to the spatial arrangement of its atoms, particularly the orientation of the substituents relative to the naphthalene ring. For 2-naphthol derivatives, two planar conformers, cis and trans, are possible depending on the orientation of the O-H bond relative to the naphthalene frame. smu.eduunige.ch
The presence of the bulky isopropyl group at the 2-position and the methyl group at the 3-position will introduce steric constraints that influence the preferred conformation. The isopropyl group will likely orient itself to minimize steric hindrance with the adjacent methyl group and the naphthalene ring. This could lead to a non-planar arrangement of the substituents with respect to the ring. In some crystal structures of related compounds, different conformers have been observed to co-exist within the same crystal lattice, arising from the flipping of substituent groups. researchgate.net The precise conformation adopted in the solid state will be a balance between minimizing intramolecular steric repulsion and maximizing favorable intermolecular packing interactions.
Computational Chemistry and Theoretical Modeling of 3 Methyl 2 Propan 2 Yl Naphthalen 1 Ol
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules in their ground state with a favorable balance between accuracy and computational cost.
Geometry Optimization and Conformational Preference Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For 3-Methyl-2-(propan-2-yl)naphthalen-1-ol, this process involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface.
Due to the rotational freedom of the propan-2-yl (isopropyl) and methyl groups, the molecule can exist in several different conformations. A conformational preference analysis would be performed to identify the most stable conformer(s). This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting structure. The conformer with the global minimum energy is the most likely to be observed experimentally. The results of such an analysis would typically be presented in a table listing the relative energies of the different stable conformers.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov
HOMO: Represents the ability to donate an electron. Regions of the molecule with high HOMO density are susceptible to electrophilic attack.
LUMO: Represents the ability to accept an electron. Regions with high LUMO density are prone to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. irjweb.comworldwidejournals.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests the molecule is more reactive and easily polarizable. nih.gov For a naphthalene (B1677914) derivative, the HOMO and LUMO are typically π-orbitals delocalized over the aromatic ring system. worldwidejournals.com
Table 1: Hypothetical Frontier Molecular Orbital Data
| Parameter | Energy (eV) |
|---|---|
| HOMO | -5.8 |
| LUMO | -1.2 |
| Energy Gap (ΔE) | 4.6 |
Note: This table contains representative values and is not based on actual calculations for 3-Methyl-2-(propan-2-yl)naphthalen-1-ol.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.net It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. researchgate.net
For 3-Methyl-2-(propan-2-yl)naphthalen-1-ol, NBO analysis could reveal:
The nature of the O-H bond and the lone pairs on the oxygen atom.
Hyperconjugative interactions between the π-system of the naphthalene ring and the σ-bonds of the methyl and isopropyl substituents.
The extent of electron delocalization from the oxygen lone pairs into the aromatic system.
The stabilization energy (E(2)) associated with these interactions quantifies their strength, providing insight into the factors governing the molecule's structure and reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. libretexts.org It maps the electrostatic potential onto the electron density surface, providing a guide to how the molecule interacts with other charged species. uni-muenchen.de
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are attractive to electrophiles and correspond to sites like the oxygen atom of the hydroxyl group. researchgate.net
Blue Regions: Indicate positive electrostatic potential, electron-deficient areas. These are attractive to nucleophiles and are typically found around hydrogen atoms, especially the hydroxyl proton. researchgate.net
Green Regions: Represent neutral or near-zero potential.
The MEP map for 3-Methyl-2-(propan-2-yl)naphthalen-1-ol would be invaluable for predicting its reactivity in intermolecular interactions, such as hydrogen bonding. wolfram.com
Prediction and Comparison of Spectroscopic Parameters (NMR, IR, UV-Vis) with Experimental Data
DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. dntb.gov.uaresearchgate.net
NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method, can aid in the assignment of experimental spectra. nih.gov
IR Spectroscopy: The vibrational frequencies and intensities can be calculated to predict the infrared spectrum. This helps in identifying characteristic functional groups and their vibrational modes, such as the O-H stretch of the hydroxyl group and C-H stretches of the aromatic and alkyl groups.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.netnih.gov This analysis provides information about the electronic transitions, often π → π* transitions within the naphthalene ring system.
A strong correlation between the calculated and experimental spectra would confirm that the computed geometry is a good representation of the actual molecular structure. researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects
While DFT is excellent for static, ground-state properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.
For 3-Methyl-2-(propan-2-yl)naphthalen-1-ol, MD simulations could be used to investigate:
Conformational Dynamics: How the molecule transitions between different conformations in the liquid phase.
Solvation Effects: How solvent molecules (e.g., water, ethanol) arrange themselves around the solute and how this solvent shell affects the molecule's structure and dynamics. researchgate.net The interactions between the hydroxyl group and polar solvents via hydrogen bonding would be of particular interest.
Transport Properties: Predicting properties like diffusion coefficients in various media.
Studying solvation is crucial as intermolecular interactions can significantly influence a molecule's properties and reactivity. ugr.es
Theoretical Studies of Reaction Mechanisms and Kinetics
No dedicated theoretical studies on the reaction mechanisms or kinetics of 3-Methyl-2-(propan-2-yl)naphthalen-1-ol were identified. Such research would provide valuable insights into its reactivity and potential synthesis pathways.
Transition State Theory for Reaction Rate Constant Estimation
There are no available studies that apply Transition State Theory to estimate the reaction rate constants for any proposed reactions involving 3-Methyl-2-(propan-2-yl)naphthalen-1-ol. This type of analysis would be crucial for understanding the energy barriers and feasibility of its chemical transformations.
Calculation of Structure-Reactivity Descriptors
Specific structure-reactivity descriptors for 3-Methyl-2-(propan-2-yl)naphthalen-1-ol, which are fundamental for predicting its chemical behavior, have not been computationally determined in published works.
Ionization Potential, Electron Affinity, and Global Hardness
There is no published data on the calculated values for the ionization potential, electron affinity, or global hardness of 3-Methyl-2-(propan-2-yl)naphthalen-1-ol. These quantum chemical descriptors are essential for assessing the electronic stability and reactivity of a molecule.
Electrophilicity Index and Local Reactivity Descriptors (Fukui Functions)
Computational studies detailing the electrophilicity index or local reactivity through Fukui functions for 3-Methyl-2-(propan-2-yl)naphthalen-1-ol are not present in the current body of scientific literature. These calculations would pinpoint the most reactive sites within the molecule for electrophilic or nucleophilic attack.
Non-Linear Optical (NLO) Properties and Hyperpolarizability
An investigation into the non-linear optical (NLO) properties and the calculation of hyperpolarizability for 3-Methyl-2-(propan-2-yl)naphthalen-1-ol has not been reported. Such studies are vital for evaluating the potential of a compound for use in advanced optical materials and devices.
Rational Design, Synthesis, and Structure Activity Relationship Sar Studies of 3 Methyl 2 Propan 2 Yl Naphthalen 1 Ol Derivatives
Strategic Modifications for Derivatization
The rational design of new derivatives of 3-methyl-2-(propan-2-yl)naphthalen-1-ol hinges on a deep understanding of how specific structural changes influence its interaction with biological targets. Key areas for modification include the hydroxyl group, the alkyl side chains, and the naphthalene (B1677914) ring system itself.
Variations at the Hydroxyl Moiety and their Stereochemical Impact
The hydroxyl group at the C-1 position of the naphthalene ring is a critical determinant of biological activity. Its ability to form hydrogen bonds is often essential for anchoring the molecule within the binding site of a target protein. nih.gov
| Modification | Resulting Functional Group | Potential Impact on Activity |
| Methylation | Methoxy | Elimination of hydrogen bonding capability, potentially leading to a loss of activity. nih.gov |
| Esterification | Ester | Altered polarity and steric bulk, which can influence binding and cell permeability. |
| Etherification | Ether | Increased lipophilicity, which may affect pharmacokinetic properties. nih.gov |
The stereochemistry of the hydroxyl group and adjacent substituents can also profoundly influence activity. The spatial arrangement of these groups dictates the molecule's three-dimensional shape and, consequently, its fit within a biological receptor.
Alterations and Substitutions on the Isopropyl and Methyl Side Chains
The isopropyl and methyl groups at the C-2 and C-3 positions, respectively, contribute to the molecule's lipophilicity and van der Waals interactions with the target. Modifications to these side chains can fine-tune these properties. nih.gov
| Modification | Description | Potential Impact on Activity |
| Chain Length Variation | Replacing the isopropyl group with smaller or larger alkyl groups. | Can optimize the fit within a hydrophobic pocket of the target. |
| Branching | Introducing or altering the branching of the alkyl chains. | Can influence the molecule's conformation and binding affinity. |
| Introduction of Functional Groups | Incorporating polar groups like hydroxyl or amino functions onto the side chains. | Can introduce new hydrogen bonding interactions and alter solubility. nih.gov |
For instance, the introduction of dimethyl substituents on a propyl chain at the C-2 position has been shown to increase inhibitory activity in certain contexts. nih.gov
Naphthalene Ring Substitutions and their Electronic Effects
Introducing substituents onto the naphthalene ring system can significantly alter the electronic properties of the molecule, which in turn can affect its binding affinity and reactivity. The nature and position of these substituents are critical. nih.govwikipedia.org
| Substituent Type | Example | Electronic Effect | Potential Impact on Activity |
| Electron-donating | -CH₃, -OH, -NH₂ | Increases electron density in the ring system. nih.gov | Can enhance pi-pi stacking interactions with the target. wikipedia.org |
| Electron-withdrawing | -NO₂, -CN, -CF₃ | Decreases electron density in the ring system. nih.gov | Can influence the acidity of the hydroxyl group and favor different binding conformations. nih.govwikipedia.org |
The position of substitution on the naphthalene ring dictates the specific electronic and steric influence on the core structure. For example, substituents can be directed to either the same ring as the primary functional groups or the adjacent ring, leading to different electronic distributions. nih.gov
Synthesis of Positional and Stereoisomers for Comparative Studies
To establish a comprehensive structure-activity relationship, the synthesis and evaluation of positional and stereoisomers are indispensable. These studies provide crucial insights into the spatial and electronic requirements for optimal biological activity.
Optimization of Synthetic Yields and Purity of Analogues
The efficient synthesis of 3-methyl-2-(propan-2-yl)naphthalen-1-ol derivatives is crucial for their further investigation. This involves optimizing reaction conditions to maximize yields and ensure high purity of the final compounds. For example, in the synthesis of related naphthol derivatives, methylation reactions can be performed to produce ether derivatives in good yields. nih.gov The choice of reagents, solvents, temperature, and reaction time are all critical parameters that need to be fine-tuned for each specific analogue. Purification techniques such as column chromatography and recrystallization are often employed to isolate the desired products in high purity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity or other properties of chemical compounds based on their molecular structures. The fundamental principle is that the structure of a molecule dictates its physicochemical properties, which in turn determine its biological activity.
A typical QSAR study involves the following steps:
Data Set Selection: A group of molecules with known activities (e.g., inhibitory concentrations) is collected.
Descriptor Calculation: For each molecule, a wide range of numerical values, known as molecular descriptors, are calculated. These can describe electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), hydrophobicity (e.g., logP), and topological features (e.g., connectivity indices).
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed activity.
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.
A search for published QSAR models for 3-Methyl-2-(propan-2-yl)naphthalen-1-ol and its derivatives yielded no specific results. While general QSAR studies on broader classes of naphthalene derivatives have been conducted for purposes such as toxicology assessment, a dedicated model elucidating the structure-activity relationships for this specific substitution pattern has not been reported. Therefore, no data tables of molecular descriptors or predictive models can be presented.
Computational Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding potential drug mechanisms, predicting binding affinity, and guiding the design of more potent and selective inhibitors. The process involves:
Preparation of Receptor and Ligand: Three-dimensional structures of the target protein and the ligand (in this case, 3-Methyl-2-(propan-2-yl)naphthalen-1-ol) are prepared. This includes adding hydrogen atoms, assigning charges, and defining the binding site on the receptor.
Conformational Sampling: The docking algorithm explores a vast number of possible orientations and conformations of the ligand within the receptor's binding site.
Scoring: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each generated pose. Lower scores typically indicate more favorable binding interactions.
This analysis can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex.
No molecular docking studies specifically investigating the interaction of 3-Methyl-2-(propan-2-yl)naphthalen-1-ol or its derivatives with any biological target have been found in the reviewed literature. Consequently, there are no findings on binding modes, interaction energies, or key amino acid residues, and no corresponding data table can be generated.
Combinatorial Chemistry and Library Generation for High-Throughput Screening
Combinatorial chemistry is a set of techniques for synthesizing a large number of different but structurally related molecules in a short period. This collection of compounds, known as a chemical library, can then be rapidly screened for biological activity in a process called high-throughput screening (HTS).
The generation of a combinatorial library based on the 3-Methyl-2-(propan-2-yl)naphthalen-1-ol scaffold would involve:
Scaffold Selection: The core structure, 3-Methyl-2-(propan-2-yl)naphthalen-1-ol, would be the starting point.
Diversity Points: Reactive sites on the scaffold would be identified for modification. For this molecule, the hydroxyl group (-OH) and positions on the naphthalene ring are potential points for derivatization.
Library Synthesis: A series of diverse chemical building blocks would be systematically reacted at these diversity points to create a large library of analogues. This is often done using automated, parallel synthesis methods.
Despite the power of this approach for lead discovery, a search of the scientific literature did not identify any reports of a combinatorial library being designed or synthesized based on the 3-Methyl-2-(propan-2-yl)naphthalen-1-ol scaffold for high-throughput screening purposes.
Environmental Fate, Degradation Pathways, and Transformation of Substituted Naphthols
Biodegradation Mechanisms and Microbial Transformation
The microbial breakdown of substituted naphthols is a critical process in their removal from the environment. A diverse range of microorganisms, including bacteria and fungi, have demonstrated the ability to utilize these compounds as a source of carbon and energy. nih.govsciepub.com The structure of the specific naphthol, including the nature and position of its substituents, plays a significant role in the rate and pathway of its biodegradation.
The presence or absence of oxygen profoundly influences the microbial degradation pathways of substituted naphthols.
Aerobic Degradation: In oxygen-rich environments, such as the upper layers of soil and aerated water bodies, aerobic microorganisms are the primary drivers of degradation. sciepub.com The initial step in the aerobic breakdown of many aromatic compounds, including substituted naphthalenes, often involves the action of oxygenase enzymes. nih.govnih.gov For substituted naphthols, this typically leads to the hydroxylation of the naphthalene (B1677914) ring system, making it more susceptible to subsequent cleavage. frontiersin.org The process generally proceeds through the formation of central intermediates like salicylate (B1505791) or gentisate, which are then funneled into the tricarboxylic acid (TCA) cycle for complete mineralization to carbon dioxide and water. nih.govfrontiersin.org Studies on naphthalene and methylnaphthalenes show that the rate of aerobic biodegradation can be enhanced by the addition of nutrients (biostimulation) and specific microbial cultures (bioaugmentation). sciepub.comsciepub.com For instance, the bioremediation of soil contaminated with naphthalene showed significantly higher degradation rates when treated with inorganic fertilizers and a mixed bacterial culture. sciepub.com
Anaerobic Degradation: Under anaerobic conditions, found in deeper sediments, groundwater, and contaminated aquifers, a different set of microbial communities and metabolic strategies are responsible for degradation. nih.govd-nb.infowur.nl The anaerobic degradation of aromatic compounds is generally slower than aerobic processes. sciepub.com For naphthalene and related compounds, the initial activation step in the absence of oxygen is thought to involve carboxylation, where a carboxyl group is added to the aromatic ring. d-nb.info This is followed by a series of reduction reactions that saturate the aromatic ring system before it is cleaved. nih.gov Research on anaerobic naphthalene degradation by sulfate-reducing bacteria has identified 2-naphthoic acid and its reduced derivatives as key intermediates. d-nb.info This suggests that anaerobic pathways for substituted naphthols likely proceed through the formation of a corresponding naphthoic acid derivative, followed by ring reduction and cleavage, ultimately forming products like cyclohexanoic compounds rather than monoaromatic intermediates. nih.gov
Interactive Table: Comparison of Aerobic and Anaerobic Degradation of Naphthols
| Feature | Aerobic Degradation | Anaerobic Degradation |
| Oxygen Requirement | Requires oxygen | Occurs in the absence of oxygen |
| Primary Microorganisms | Aerobic bacteria and fungi (e.g., Pseudomonas, Rhodococcus, Aspergillus) sciepub.comnih.govnih.gov | Anaerobic bacteria (e.g., sulfate-reducing, nitrate-reducing bacteria) d-nb.infowur.nl |
| Initial Attack | Hydroxylation (oxygenase enzymes) nih.govfrontiersin.org | Carboxylation followed by reduction nih.govd-nb.info |
| Key Intermediates | Dihydroxynaphthalenes, Salicylate, Gentisate nih.govfrontiersin.org | Naphthoic acid derivatives, Reduced bicyclic compounds, Cyclohexane (B81311) derivatives nih.govd-nb.info |
| Degradation Rate | Generally faster sciepub.com | Generally slower sciepub.com |
| End Products | Carbon dioxide, water, biomass aelsindia.com | Methane, carbon dioxide, water, biomass |
Identification of Microbial Metabolites and Transformation Products
The identification of metabolites is crucial for elucidating biodegradation pathways. For substituted naphthols, the transformation products can vary depending on the microbial strain and the specific substituents on the naphthol ring.
In the case of 2-naphthol (B1666908), studies have identified 1,2-naphthalene-diol and 1,2-naphthoquinone (B1664529) as primary metabolites during degradation by the fungus Aspergillus niger. nih.gov The subsequent degradation of these metabolites was enhanced by the bacterium Bacillus subtilis, highlighting the synergistic action of microbial consortia. nih.gov For 1-naphthol (B170400) (alpha-naphthol), degradation by Bacillus badius has been shown to produce metabolites such as naphthalene dihydrodiol, catechol, and 3,4-dihydroxybenzoic acid, indicating a pathway that leads to common intermediates of aromatic compound catabolism. aelsindia.com
For methyl-substituted naphthalenes, a close analogue, the initial metabolic step can be either methyl group hydroxylation or ring dioxygenation, depending on the position of the methyl groups. nih.gov This leads to the formation of various products, including methyl-substituted salicylates and phthalates. nih.gov The degradation of 2-methylnaphthalene, for example, can yield products that are channeled into primary ring fission via dihydrodiols to form methyl-substituted salicylates. nih.gov
Interactive Table: Identified Microbial Metabolites of Naphthol Derivatives
| Parent Compound | Microbial Strain(s) | Identified Metabolites/Transformation Products | Reference |
| 2-Naphthol | Aspergillus niger & Bacillus subtilis | 1,2-Naphthalene-diol, 1,2-Naphthoquinone | nih.gov |
| 1-Naphthol | Bacillus badius | Naphthalene dihidrodiol, Catechol, 3,4-Dihydroxy-benzoic acid | aelsindia.com |
| 2-Methylnaphthalene | Sphingomonas paucimobilis | Methyl-substituted salicylates, Phthalate derivatives | nih.gov |
| Naphthalene | Sulfate-reducing enrichment culture | 2-Naphthoic acid, Reduced naphthoic acid derivatives | d-nb.info |
Role of Specific Enzymes in Naphthalene Ring Cleavage
The cleavage of the stable aromatic rings of naphthols is an enzymatically controlled process. The specific enzymes involved are a key determinant of the degradation pathway.
In aerobic pathways, dioxygenase enzymes are fundamental. They incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of unstable cis-dihydrodiols. nih.govfrontiersin.org This is a critical step that destabilizes the aromatic system and prepares it for cleavage. Following this, dehydrogenases catalyze the rearomatization to form dihydroxylated naphthalenes. The subsequent ring cleavage is then carried out by other dioxygenases, such as catechol 2,3-dioxygenase (for meta-cleavage) or catechol 1,2-dioxygenase (for ortho-cleavage), which break the carbon-carbon bond between the two hydroxyl groups. nih.govfrontiersin.org For some substituted naphthols, a 1-naphthol hydroxylase can convert 1-naphthol to 1,2-dihydroxynaphthalene, which is then further metabolized. frontiersin.org
In some fungi, peroxygenases can catalyze the epoxidation of the naphthalene ring. nih.govacs.org The resulting naphthalene epoxide is an unstable intermediate that can undergo further reactions, including nucleophilic ring-opening to form trans-disubstituted cyclohexadiene derivatives. nih.govacs.org
The enzymatic machinery for anaerobic degradation is less well understood but is fundamentally different as it does not involve molecular oxygen. The key enzymes are thought to be carboxylases for the initial activation and various reductases that saturate the aromatic ring prior to its hydrolytic cleavage. nih.gov
Abiotic Transformation Processes in Aquatic and Terrestrial Environments
In addition to microbial degradation, substituted naphthols can be transformed by non-biological processes in the environment, primarily through interactions with sunlight and chemical oxidants. cdc.govcdc.gov
Photodegradation, or photolysis, is a significant abiotic pathway for the transformation of aromatic compounds in sunlit surface waters and on soil surfaces. cdc.gov Substituted naphthols can absorb ultraviolet (UV) radiation from sunlight, which can lead to their direct photochemical transformation. imist.ma
The process can also be indirect, involving photosensitizers that absorb light and produce reactive oxygen species, such as hydroxyl radicals (•OH), which then attack the naphthol molecule. nih.gov The photocatalytic degradation of 2-naphthol has been demonstrated using semiconductor catalysts like titanium dioxide (TiO2) under UV irradiation. imist.maimist.ma This process leads to the formation of hydroxyl radicals that initiate the oxidation of the naphthol, ultimately leading to its mineralization into CO2 and water. imist.ma The efficiency of photodegradation is influenced by factors such as pH, the presence of other substances in the water, and the intensity of sunlight. imist.mamuk.ac.irmuk.ac.ir Studies on 2-naphthol have identified dihydroxy naphthalenes and naphthoquinones as initial oxidation products during photodegradation. nih.govresearchgate.net
Chemical oxidation is another important abiotic transformation pathway. Substituted naphthols can undergo autooxidation, which is a slow oxidation process involving atmospheric oxygen. researchgate.net This process can be accelerated by the presence of metal ions and other catalysts. ias.ac.inrsc.org
Radical-initiated processes are particularly significant. Oxidizing radicals like the hydroxyl radical (•OH), which is ubiquitous in the environment, react very rapidly with naphthols. nih.gov The reaction of •OH with 1- and 2-naphthol leads to the formation of •OH-adducts and naphthoxyl radicals, which are transient species that initiate a cascade of further oxidation reactions. nih.gov These reactions result in the formation of hydroxylated derivatives and naphthoquinones. nih.gov Oxidation of substituted naphthalenes with strong oxidizing agents like peroxydisulphate in the presence of metal catalysts has been shown to yield naphthoquinones. ias.ac.in The oxidation of 2-methyl-1-naphthol (B1210624) with tert-butyl hydroperoxide (tBuOOH) catalyzed by supported iron phthalocyanine (B1677752) yields 2-methylnaphthoquinone (Vitamin K3). rsc.org
Interactive Table: Abiotic Transformation Products of Naphthols
| Parent Compound | Transformation Process | Key Products | Reference |
| 2-Naphthol | Photocatalysis (TiO2/UV) | Dihydroxy naphthalenes, Naphthoquinones, Benzoic acid | nih.govresearchgate.net |
| 1-Naphthol & 2-Naphthol | Hydroxyl radical (•OH) reaction | Dihydroxy naphthalenes, Naphthoquinones, Monohydroxy-naphthoquinones | nih.gov |
| Substituted Naphthalenes | Peroxydisulphate-copper(II) oxidation | Naphthoquinones | ias.ac.in |
| 2-Methyl-1-naphthol | Catalytic oxidation (tBuOOH) | 2-Methylnaphthoquinone | rsc.org |
Hydrolysis Stability and Mechanisms
Hydrolysis is a key degradation pathway for many organic compounds in aquatic environments. For phenolic compounds like substituted naphthols, the rate and mechanism of hydrolysis are significantly influenced by the pH of the surrounding water. The stability of 1-naphthol, a related compound, has been shown to be pH-dependent. Generally, naphthols are more stable in acidic to neutral conditions (pH ≤ 6.5) and their transformation increases as the pH becomes more alkaline. This is because the hydroxyl group on the naphthalene ring becomes deprotonated at higher pH, forming a phenoxide ion which is more susceptible to oxidative degradation, although direct hydrolysis of the C-O bond in the phenol (B47542) group itself is not a primary degradation pathway under typical environmental conditions.
The presence of alkyl substituents on the naphthalene ring, such as the methyl and propan-2-yl groups in 3-methyl-2-(propan-2-yl)naphthalen-1-ol, can influence its reactivity. These electron-donating groups can affect the pKa of the hydroxyl group, potentially altering its susceptibility to pH-dependent degradation processes. However, without specific experimental data for 3-methyl-2-(propan-2-yl)naphthalen-1-ol, its precise hydrolysis stability and mechanisms remain an area for further investigation.
Environmental Transport and Distribution Models
The movement and partitioning of 3-methyl-2-(propan-2-yl)naphthalen-1-ol in the environment are governed by its physical and chemical properties, which dictate its affinity for different environmental compartments such as soil, water, and air.
Adsorption/Desorption to Soil Organic Carbon and Sediments
The sorption of naphthols to soil and sediment is a critical process that affects their bioavailability and mobility. Studies on naphthalene and α-naphthol have demonstrated that these compounds adsorb to soils, with the extent of adsorption being influenced by the organic carbon content of the soil. Both reversible and irreversible adsorption processes have been observed, with oxidative coupling reactions, potentially mediated by biological and chemical catalysts, contributing to the irreversible binding of naphthols to soil organic matter. This suggests that once introduced into the soil environment, 3-methyl-2-(propan-2-yl)naphthalen-1-ol is likely to partition to the solid phase, reducing its concentration in the aqueous phase and thus its potential for leaching into groundwater. The rate of desorption from soil particles is a key factor controlling the bioavailability of adsorbed naphthols for microbial degradation.
Table 1: Factors Influencing Adsorption of Naphthols to Soil and Sediments
| Factor | Influence on Adsorption |
| Soil Organic Carbon Content | Higher organic carbon content generally leads to increased adsorption. |
| Clay Content | Clay minerals can contribute to adsorption, although typically to a lesser extent than organic matter for non-ionic organic compounds. |
| pH | Can influence the surface charge of soil particles and the speciation of the compound, although for non-ionic naphthols, the effect may be less pronounced than for ionizable compounds. |
| Presence of Catalysts | Biological (e.g., enzymes) and chemical (e.g., metal oxides) catalysts can promote irreversible binding through oxidative coupling. |
Volatilization from Environmental Compartments
Volatilization is another important process that determines the environmental distribution of organic compounds. For compounds with an appreciable vapor pressure and a tendency to partition from water to air, volatilization from water bodies can be a significant fate process. The Henry's Law Constant (HLC) is a key parameter used to predict the potential for volatilization. While specific data for 3-methyl-2-(propan-2-yl)naphthalen-1-ol is not available, the properties of related compounds like naphthalene suggest that volatilization from water surfaces is a relevant environmental transport pathway. The rate of volatilization is influenced by factors such as water temperature, turbulence, and air flow velocity. For substituted naphthols, their lower vapor pressure compared to the parent naphthalene molecule may result in a lower tendency to volatilize.
Table 2: Environmental Factors Affecting Volatilization of Naphthols from Water
| Factor | Influence on Volatilization Rate |
| Henry's Law Constant | Higher HLC indicates a greater tendency to partition from water to air. |
| Water Temperature | Increased temperature generally increases the rate of volatilization. |
| Wind Speed/Air Flow | Higher wind speed increases the mass transfer coefficient, leading to faster volatilization. |
Water Body Depth and Flow | Deeper and more turbulent water bodies can have different volatilization dynamics compared to shallow, stagnant ones. |
Methodologies for Environmental Monitoring and Analysis
The detection and quantification of substituted naphthols in environmental samples are crucial for assessing their distribution and persistence. Various analytical techniques are employed for this purpose, often involving a sample preparation step to extract and concentrate the analyte from the environmental matrix, followed by instrumental analysis.
For the analysis of naphthols in water samples, methods such as magnetic solid-phase extraction (MSPE) followed by high-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection have been developed. nih.gov These methods offer good sensitivity and selectivity. For more complex matrices like soil and sediment, extraction techniques such as pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) may be used, followed by clean-up steps to remove interfering substances.
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of substituted naphthols, providing both quantification and structural information for identification. The choice of analytical method depends on the specific requirements of the study, including the detection limits needed and the complexity of the sample matrix.
Table 3: Common Analytical Techniques for the Determination of Naphthols in Environmental Samples
| Analytical Technique | Sample Preparation | Detection Method | Key Advantages |
| High-Performance Liquid Chromatography (HPLC) | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | UV, Fluorescence, Mass Spectrometry (MS) | Suitable for a wide range of polarities, good for non-volatile compounds. |
| Gas Chromatography (GC) | LLE, Solid-Phase Microextraction (SPME) | Flame Ionization Detector (FID), Mass Spectrometry (MS) | High resolution, excellent for volatile and semi-volatile compounds. |
| Capillary Electrophoresis (CE) | Direct injection, SPE | UV, Laser-Induced Fluorescence (LIF) | High separation efficiency, small sample volume required. |
Advanced Research Applications of 3 Methyl 2 Propan 2 Yl Naphthalen 1 Ol in Chemical Synthesis and Materials Science
Precursor in Complex Organic Synthesis and Scaffold Design
Substituted naphthols are recognized as valuable building blocks in organic synthesis due to the reactive nature of the aromatic ring and the hydroxyl group. researchgate.net The electron-rich naphthalene (B1677914) core, activated by the hydroxyl group, readily participates in electrophilic substitution reactions, while the hydroxyl group itself can be functionalized or can direct reactions to specific positions on the ring. wikipedia.org
The naphthalene skeleton is the fundamental unit of many polycyclic aromatic hydrocarbons (PAHs), which are compounds composed of multiple fused aromatic rings. wikipedia.orgglobethesis.com Naphthols can serve as starting materials for the synthesis of more complex PAHs through various annulation strategies. For instance, reactions that build additional rings onto the naphthalene core are well-established. nih.gov The methyl and isopropyl substituents on the 3-Methyl-2-(propan-2-yl)naphthalen-1-ol ring would influence the regioselectivity of such reactions, potentially leading to specific isomers of larger PAH systems.
Furthermore, the reactivity of the naphthol moiety is extensively utilized in the synthesis of a wide array of heterocyclic compounds. nih.govfardapaper.irchemicalbook.com Multicomponent reactions involving 2-naphthol (B1666908), for example, are known to produce diverse N/O-containing heterocycles like xanthenes, chromenes, and pyran derivatives. fardapaper.irchemicalbook.com The hydroxyl group and the adjacent activated carbon positions of 3-Methyl-2-(propan-2-yl)naphthalen-1-ol would be expected to participate in similar transformations, making it a viable precursor for novel heterocyclic structures. rsc.org
| Precursor Class | Resulting Structure | Relevant Synthetic Methods |
| Substituted Naphthols | Polycyclic Aromatic Hydrocarbons (PAHs) | Scholl reaction, Diels-Alder cycloaddition, Annulation reactions globethesis.comnih.gov |
| Substituted Naphthols | Heterocycles (e.g., Xanthenes, Chromenes, Pyrazoles) | Multicomponent reactions, Condensation reactions, Cyclization reactions fardapaper.irrsc.org |
Naphthol derivatives are pivotal in the field of asymmetric synthesis, often serving as the backbone for chiral ligands and catalysts. acs.orgnih.gov The axial chirality of 1,1'-bi-2-naphthol (B31242) (BINOL) and its derivatives, for example, is a cornerstone of modern asymmetric catalysis. chemicalbook.com While 3-Methyl-2-(propan-2-yl)naphthalen-1-ol itself is not chiral, it can be a precursor to chiral molecules.
For instance, asymmetric dearomatization reactions of naphthols can generate chiral naphthalenones with high enantioselectivity. researchgate.netrsc.org Catalytic asymmetric oxidative coupling of 2-naphthols is another powerful method to produce chiral binaphthol derivatives. nih.govacs.org The specific substitution pattern of 3-Methyl-2-(propan-2-yl)naphthalen-1-ol could be exploited to synthesize new chiral ligands, where the methyl and isopropyl groups could influence the steric and electronic properties of the resulting catalyst, potentially leading to improved selectivity in asymmetric transformations. acs.org
| Application Area | Key Concepts | Examples of Transformations |
| Asymmetric Catalysis | Chiral Ligands, Axial Chirality | Asymmetric epoxidation, Asymmetric hydrogenation, Asymmetric C-C bond formation |
| Chiral Synthesis | Asymmetric Dearomatization, Oxidative Coupling | Synthesis of chiral naphthalenones, Synthesis of chiral BINOL derivatives nih.govchemicalbook.comresearchgate.netrsc.org |
Research on Molecular Interactions and Biological Target Engagement (methodological focus)
The naphthalene ring system is a common scaffold in biologically active compounds and is recognized as a "privileged structure" in medicinal chemistry. Naphthol derivatives, in particular, have been investigated for their interactions with various biological targets. researchgate.netnih.gov
The substituted naphthalene core of 3-Methyl-2-(propan-2-yl)naphthalen-1-ol provides a rigid framework that can be further functionalized to create ligands for protein binding studies. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the aromatic rings can engage in π-stacking interactions with aromatic residues in a protein's binding site. The methyl and isopropyl groups offer opportunities for hydrophobic interactions. By systematically modifying the structure of 3-Methyl-2-(propan-2-yl)naphthalen-1-ol, libraries of related compounds could be synthesized to probe the steric and electronic requirements of a protein's active site. The binding of such ligands can be studied using various biophysical techniques, such as fluorescence spectroscopy, surface plasmon resonance, and isothermal titration calorimetry, to determine binding affinities and kinetics.
Naphthalene metabolites have been shown to covalently bind to proteins, and studies with model proteins have helped to identify the specific amino acid residues involved in these interactions. nih.gov Similarly, derivatives of 3-Methyl-2-(propan-2-yl)naphthalen-1-ol could be designed as probes to study protein adduction.
By creating a series of analogues based on the 3-Methyl-2-(propan-2-yl)naphthalen-1-ol scaffold, researchers can systematically investigate structure-function relationships. For example, the position and nature of the alkyl substituents could be varied to understand their impact on binding affinity and biological activity. This methodological approach allows for the mapping of the chemical space around a particular pharmacophore, providing valuable insights for the rational design of more potent and selective molecules. The inhibitory activities of a series of 1-naphthol (B170400) derivatives against enzymes like acetylcholinesterase and carbonic anhydrase have been studied, demonstrating the utility of this approach. nih.gov
| Research Focus | Methodological Approach | Key Information Gained |
| Protein Binding | Synthesis of Ligand Libraries, Biophysical Techniques | Binding affinity (Kd), Kinetics (kon, koff), Thermodynamics of binding |
| Structure-Function Relationships | Systematic Modification of Scaffold, Biological Assays | Identification of key functional groups, Optimization of potency and selectivity nih.gov |
Potential in Functional Materials Research
Naphthalene-based compounds are of significant interest in materials science due to their inherent photophysical and electronic properties. researchgate.net The rigid, planar structure of the naphthalene core makes it an excellent component for creating ordered molecular assemblies.
Derivatives of naphthols are used in the synthesis of dyes and pigments. britannica.com The specific substitution pattern of 3-Methyl-2-(propan-2-yl)naphthalen-1-ol would be expected to influence the color and photostability of such materials. Furthermore, the incorporation of naphthol moieties into polymers can lead to materials with interesting optical or thermal properties. The functionalization of the hydroxyl group would allow for the covalent attachment of this unit to a polymer backbone or other material scaffolds. The field of organic electronics also utilizes polycyclic aromatic hydrocarbons for their charge-transport properties, and as a precursor to larger PAHs, 3-Methyl-2-(propan-2-yl)naphthalen-1-ol could be a building block for novel organic semiconductors.
Chromophores and Fluorophores for Optoelectronic Applications
The naphthalene moiety is a well-established building block for the creation of chromophores and fluorophores due to its inherent aromaticity and electron-rich nature, which give rise to characteristic absorption and emission properties in the ultraviolet and visible regions of the electromagnetic spectrum. nih.gov The photophysical properties of naphthalene derivatives can be finely tuned by the introduction of various substituents onto the aromatic core.
The subject compound, 3-Methyl-2-(propan-2-yl)naphthalen-1-ol, possesses several features that suggest its potential as a precursor to or a component of novel optoelectronic materials. The hydroxyl group at the 1-position can be readily derivatized to introduce a range of functional groups that can modulate the electronic properties of the naphthalene system. For instance, etherification or esterification of the hydroxyl group could be employed to attach electron-donating or electron-withdrawing groups, thereby influencing the intramolecular charge transfer (ICT) characteristics of the resulting molecule.
Furthermore, the methyl and isopropyl substituents at the 2- and 3-positions, respectively, can influence the solubility and solid-state packing of any derived chromophores. These bulky alkyl groups may prevent close packing in the solid state, which can be advantageous in mitigating aggregation-caused quenching (ACQ) of fluorescence, a common issue in organic light-emitting diodes (OLEDs).
Below is a table of representative naphthalene-based chromophores and their optical properties, illustrating the potential of this class of compounds.
| Representative Naphthalene-Based Chromophore | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Quantum Yield (ΦF) | Application |
| 2-Naphthol | 310 | 353 | ~0.2 | Fluorescent probe |
| Dansyl chloride | 337 | 518 | ~0.7 | Fluorescent labeling |
| Prodan | 360 | 440-530 (solvent dependent) | Variable | Polarity sensor |
This table presents data for well-known naphthalene derivatives to illustrate the potential of the class, not specific data for 3-Methyl-2-(propan-2-yl)naphthalen-1-ol.
Polymerizable Monomers for Advanced Materials
The phenolic hydroxyl group of 3-Methyl-2-(propan-2-yl)naphthalen-1-ol offers a reactive site for the introduction of polymerizable functionalities. For instance, it can be readily converted into a vinyl ether or an acrylate/methacrylate monomer through reaction with appropriate reagents. The resulting monomers could then be subjected to polymerization techniques such as free-radical polymerization, reversible addition-fragmentation chain-transfer (RAFT) polymerization, or ring-opening metathesis polymerization (ROMP) to generate polymers with tailored properties.
Polymers incorporating the bulky and rigid naphthalene unit are expected to exhibit high thermal stability and glass transition temperatures (Tg). The presence of the methyl and isopropyl groups would likely enhance the solubility of these polymers in common organic solvents, facilitating their processing. Such polymers could find applications as high-performance plastics, dielectric materials in microelectronics, or as the matrix for composite materials.
The following table provides examples of polymers derived from naphthalene-containing monomers and their key properties.
| Polymer | Monomer Precursor | Polymerization Method | Glass Transition Temperature (Tg, °C) | Potential Application |
| Poly(2-vinylnaphthalene) | 2-Vinylnaphthalene | Free-radical polymerization | ~150 | Scintillators, high-refractive-index films |
| Poly(acenaphthylene) | Acenaphthylene | Various | ~214 | High-temperature resistant plastics |
| Naphthalene-based polyimides | Naphthalene dianhydrides and diamines | Polycondensation | >300 | Aerospace components, flexible electronics |
This table illustrates the properties of polymers derived from other naphthalene-based monomers to provide context for the potential of polymers derived from 3-Methyl-2-(propan-2-yl)naphthalen-1-ol.
Investigation in Supramolecular Chemistry
Supramolecular chemistry focuses on the study of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to construct large, well-defined molecular assemblies. The structure of 3-Methyl-2-(propan-2-yl)naphthalen-1-ol makes it an interesting candidate for investigations in this field.
The hydroxyl group is a strong hydrogen bond donor and acceptor, enabling the formation of predictable self-assembly motifs. The planar naphthalene core is capable of engaging in π-π stacking interactions, which can direct the formation of ordered structures in the solid state or in solution. The alkyl substituents could play a role in modulating these interactions, for example, by influencing the offset of the π-stacked naphthalene rings or by providing sites for van der Waals interactions.
Derivatives of this compound could be designed to act as host molecules for the recognition of specific guest species. For instance, by incorporating additional binding sites, it could be developed into a chemosensor for ions or small organic molecules. The field of core-substituted naphthalene diimides (NDIs) has demonstrated the versatility of the naphthalene scaffold in creating complex supramolecular structures. nih.govthieme-connect.deresearchgate.net While 3-Methyl-2-(propan-2-yl)naphthalen-1-ol is a simpler naphthol, the principles of molecular recognition and self-assembly still apply.
The table below summarizes some supramolecular systems based on naphthalene derivatives.
| Naphthalene-Based Supramolecular System | Key Non-Covalent Interaction(s) | Function/Application |
| Naphthalene diimide (NDI) self-assembly | π-π stacking, hydrogen bonding | Organic field-effect transistors (OFETs), light-harvesting systems |
| Naphthalene-based macrocycles | Host-guest interactions, π-π stacking | Molecular recognition, sensing |
| Naphthalene-bridged oligomers | Covalent bonds with defined spatial arrangement | Host-guest chemistry mdpi.com |
This table provides examples of supramolecular systems based on other naphthalene derivatives to highlight the potential of 3-Methyl-2-(propan-2-yl)naphthalen-1-ol in this field.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Methyl-2-(propan-2-yl)naphthalen-1-ol, and how do reaction conditions influence yield and purity?
- Methodology :
- Nucleophilic Substitution : Reacting naphthalen-1-ol derivatives with alkyl halides (e.g., isopropyl bromide) in polar aprotic solvents like DMF, using a base (e.g., K₂CO₃) to deprotonate the hydroxyl group and facilitate substitution .
- Catalytic Optimization : Testing bases (e.g., NaOH vs. KOH) and solvents (DMF vs. THF) to optimize regioselectivity. For example, K₂CO₃ in DMF improves reaction efficiency due to enhanced nucleophilicity .
- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate the product, followed by recrystallization for purity .
Q. How can spectroscopic techniques (NMR, UV-Vis) and computational methods (TD-DFT) characterize this compound’s photophysical properties?
- Methodology :
- NMR Analysis : Assigning peaks for hydroxyl (δ ~5.5 ppm), aromatic protons (δ 6.8–8.2 ppm), and isopropyl groups (δ 1.2–1.4 ppm) to confirm structure .
- UV-Vis Spectroscopy : Identifying π→π* transitions in the naphthalene core (λmax ~270–310 nm). Solvent polarity effects on absorption can indicate charge-transfer behavior .
- TD-DFT Modeling : Simulating excited-state transitions to correlate experimental UV-Vis data and predict ESIPT (excited-state intramolecular proton transfer) behavior, as seen in analogous 2-(benzo[d]thiazol-2-yl)naphthalen-1-ol derivatives .
Advanced Research Questions
Q. What challenges arise in crystallographic analysis of naphthol derivatives, and how can SHELX software resolve structural ambiguities?
- Methodology :
- Crystallization : Slow evaporation from ethanol/dichloromethane mixtures to obtain single crystals. Challenges include polymorphism and twinning due to bulky substituents .
- SHELX Refinement : Using SHELXL for high-resolution data to model hydrogen bonding (e.g., O–H⋯O interactions) and disorder in isopropyl groups. SHELXD can phase low-resolution datasets for structures with heavy atoms .
- Validation : Cross-referencing bond lengths/angles with similar structures (e.g., 1-[(3-Methylpiperidin-1-yl)(phenyl)methyl]-2-naphthol) to ensure accuracy .
Q. How does the substitution pattern on the naphthalene ring affect reactivity in electrophilic aromatic substitution (EAS)?
- Methodology :
- Directing Effects : The hydroxyl group (-OH) at position 1 is a strong activating, ortho/para-directing group. However, steric hindrance from the isopropyl group at position 2 may limit para-substitution, favoring meta positions on adjacent rings .
- Competitive Studies : Comparing nitration (HNO₃/H₂SO₄) of 3-Methyl-2-(propan-2-yl)naphthalen-1-ol vs. simpler naphthols (e.g., 2-naphthol) to quantify substituent effects via HPLC analysis of product ratios .
Q. What are the implications of ESIPT in this compound for designing fluorescent probes?
- Methodology :
- ESIPT Characterization : Using femtosecond transient absorption spectroscopy to detect tautomer emission (e.g., dual fluorescence at ~450 nm and ~550 nm) in non-polar solvents .
- Applications : Modifying the isopropyl group to tune ESIPT efficiency for ratiometric sensing (e.g., pH or metal ions) in bioimaging. TD-DFT can predict substituent effects on proton transfer barriers .
Data Contradiction Analysis
Q. How can researchers reconcile discrepancies in reported biological activities of structurally similar naphthol derivatives?
- Methodology :
- Meta-Analysis : Compare IC₅₀ values for antimicrobial activity across studies, controlling for assay conditions (e.g., bacterial strain, solvent used). For example, hydroxyl group positioning (1- vs. 2-naphthol) drastically alters bioavailability .
- Structure-Activity Relationships (SAR) : Computational docking (AutoDock Vina) to assess binding affinity differences in enzyme targets (e.g., cytochrome P450) due to methyl/isopropyl steric effects .
- Solubility Studies : Measuring logP values to explain variance in in vivo efficacy; hydrophilic derivatives (e.g., hydrochloride salts) show improved pharmacokinetics .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
